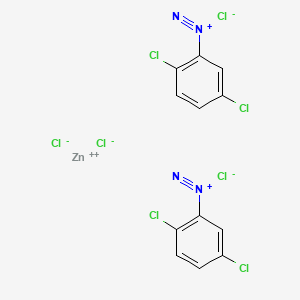

zinc;2,5-dichlorobenzenediazonium;tetrachloride

Beschreibung

Zinc;2,5-dichlorobenzenediazonium;tetrachloride (CAS: 14239-23-7), also known as 2,5-dichlorobenzenediazonium tetrachlorozincate (2:1), is a coordination compound with the formula C₆H₃Cl₂N₂·½Cl₄Zn and a molecular weight of 381.18 g/mol. It is a crystalline solid soluble in organic solvents, primarily used as a coupling agent in organic synthesis for aromatic amines and phenols . The compound is sensitive to heat, light, and moisture, decomposing to release toxic hydrogen chloride gas. Its synthesis involves diazotization of 2,5-dichloroaniline in hydrochloric acid followed by reaction with zinc chloride .

Eigenschaften

CAS-Nummer |

14239-23-7 |

|---|---|

Molekularformel |

C12H6Cl8N4Zn |

Molekulargewicht |

555.2 g/mol |

IUPAC-Name |

zinc;2,5-dichlorobenzenediazonium;tetrachloride |

InChI |

InChI=1S/2C6H3Cl2N2.4ClH.Zn/c2*7-4-1-2-5(8)6(3-4)10-9;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

ZPPYKHORKPVTPP-UHFFFAOYSA-J |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)[N+]#N)Cl.C1=CC(=C(C=C1Cl)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Verwandte CAS-Nummern |

15470-55-0 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,5-dichlorobenzenediazonium;tetrachloride typically involves the diazotization of 2,5-dichloroaniline followed by the formation of the diazonium salt. This diazonium salt is then reacted with zinc chloride to form the final compound. The reaction conditions usually require a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods

Industrial production methods for zinc;2,5-dichlorobenzenediazonium;tetrachloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of temperature and pH to ensure the stability and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;2,5-dichlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols for substitution reactions. Reducing agents such as sodium sulfite or stannous chloride are used for reduction reactions. The reactions are typically carried out under controlled temperatures to ensure the stability of the diazonium group .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, azo compounds, and amines, depending on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Zinc;2,5-dichlorobenzenediazonium;tetrachloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of zinc;2,5-dichlorobenzenediazonium;tetrachloride involves its interaction with molecular targets through the diazonium group. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

- Structure: Features a benzenediazonium core with ethyl and hydroxyethyl substituents, complexed with zinc chloride (e.g., 4-[Ethyl(2-Hydroxyethyl)Amino]Benzenediazonium Chloride - Dichlorozinc (1:1:1)) .

- Reactivity : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Unlike the electron-withdrawing chlorine substituents in the target compound, the ethyl/hydroxyethyl groups are electron-donating, reducing diazonium stability but increasing reactivity toward nucleophilic substrates .

- Applications : Used in dye synthesis and photoresist formulations due to its modified solubility and light sensitivity.

2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium Tetrachlorozincate(2:1)

- Structure: Contains bulky butoxy and morpholino substituents on the benzene ring, paired with a zinc chloride counterion .

- Reactivity: The morpholino group (a tertiary amine) stabilizes the diazonium ion through resonance, while butoxy groups increase lipophilicity. This contrasts with the target compound’s chlorine atoms, which enhance electrophilicity but reduce solubility in non-polar media .

- Applications : Preferred in reactions requiring steric hindrance control, such as polymer grafting.

Zinc Chloride (ZnCl₂)

- Structure: A simple inorganic salt without aromatic or diazonium components .

- Reactivity : Acts as a Lewis acid catalyst in Friedel-Crafts alkylation and acylations. Lacks the diazonium group’s coupling capability but is highly hygroscopic and water-soluble.

- Applications : Widely used in metallurgy, soldering fluxes, and preservatives. Less specialized than diazonium-zinc complexes in organic synthesis .

Comparison with Other Zinc-Containing Organometallics

2,6-Dichlorobenzylzinc Chloride

- Structure: Organozinc compound with a benzyl-zinc bond and chlorine substituents .

- Reactivity : Participates in Negishi cross-coupling reactions due to the zinc-carbon bond. Unlike diazonium salts, it transfers benzyl groups to electrophilic partners rather than coupling via nitrogen release.

- Applications : Used in pharmaceutical intermediates and fine chemical synthesis .

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride

- Structure : A porphyrin-zinc complex with pyridyl ligands .

- Reactivity : Exhibits photochemical activity and catalytic behavior in oxidation reactions. The extended π-system enables applications in sensors and light-harvesting materials, diverging from the target compound’s role in coupling .

Physicochemical and Hazard Profile Comparison

| Property | Zinc;2,5-Dichlorobenzenediazonium;Tetrachloride | 4-Diazo-N-ethyl-N-(hydroxyethyl)aniline-ZnCl₂ | Zinc Chloride (ZnCl₂) |

|---|---|---|---|

| Molecular Weight (g/mol) | 381.18 | ~450 (estimated) | 136.29 |

| Solubility | Organic solvents | Polar organic solvents | Water, ethanol |

| Stability | Decomposes under heat/light | Moderate (stabilized by substituents) | Hygroscopic |

| Toxicity | Releases HCl; toxic | Irritant | Corrosive; LD₅₀: 350 mg/kg (rat) |

| Primary Use | Coupling agent | Dye synthesis | Catalyst, preservative |

Key Research Findings

- Synthetic Utility : The target compound’s chlorine substituents direct electrophilic aromatic substitution reactions meta to the diazonium group, enabling regioselective coupling .

- Stability : Bulky substituents (e.g., butoxy in ) improve thermal stability, whereas electron-withdrawing groups (e.g., Cl in the target compound) enhance electrophilicity but reduce shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.